N2,N2,N6,N6-tetraethyl-1,5-dihydroxynaphthalene-2,6-dicarboxamide
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Overview
Description
N2,N2,N6,N6-tetraethyl-1,5-dihydroxynaphthalene-2,6-dicarboxamide is a synthetic organic compound with potential applications in various scientific fields. It is characterized by its naphthalene core substituted with hydroxyl and carboxamide groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2,N6,N6-tetraethyl-1,5-dihydroxynaphthalene-2,6-dicarboxamide typically involves multi-step organic reactions One common method starts with the naphthalene core, which undergoes hydroxylation to introduce hydroxyl groups at the 1 and 5 positions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N2,N2,N6,N6-tetraethyl-1,5-dihydroxynaphthalene-2,6-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxamide groups can be reduced to amines.
Substitution: The hydroxyl and carboxamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthalene derivatives with amine groups.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
N2,N2,N6,N6-tetraethyl-1,5-dihydroxynaphthalene-2,6-dicarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N2,N2,N6,N6-tetraethyl-1,5-dihydroxynaphthalene-2,6-dicarboxamide involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with cellular pathways, modulating signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-N,2-N,6-N,6-N-Tetramethyl-1,5-dihydroxynaphthalene-2,6-dicarboxamide
- 2-N,2-N,6-N,6-N-Tetraethyl-1,5-dihydroxybenzene-2,6-dicarboxamide
Uniqueness
N2,N2,N6,N6-tetraethyl-1,5-dihydroxynaphthalene-2,6-dicarboxamide is unique due to its specific substitution pattern on the naphthalene core, which imparts distinct chemical and biological properties. Its tetraethyl substitution enhances its lipophilicity and potential interactions with hydrophobic biological targets.
Properties
IUPAC Name |
2-N,2-N,6-N,6-N-tetraethyl-1,5-dihydroxynaphthalene-2,6-dicarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-5-21(6-2)19(25)15-11-9-14-13(17(15)23)10-12-16(18(14)24)20(26)22(7-3)8-4/h9-12,23-24H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POHXCFXMIAJDPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C2=C(C=C1)C(=C(C=C2)C(=O)N(CC)CC)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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